molecular formula C38H46N5NaO7S2 B610843 Sovriad CAS No. 1241946-89-3

Sovriad

Cat. No. B610843
M. Wt: 771.9238
InChI Key: LLXQGDWGCCKOQP-MVZLLIIPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .


Molecular Structure Analysis

Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .

Scientific Research Applications

  • Simeprevir as a Direct-Acting Antiviral Drug : Simeprevir (Sovriad) is a second-generation small-molecule NS3/4A serine protease inhibitor developed for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C. Its antiviral activity comes from non-covalent binding to HCV protease. The capsule formulation is approved in various countries for use in combination with pegylated interferon and ribavirin for treating genotype 1 chronic hepatitis C (Vaidya & Perry, 2013).

  • Concerns about Hyperbilirubinemia : There have been reports of remarkable increases in blood bilirubin levels leading to death in some patients using Sovriad (simeprevir 100mg capsules), particularly in Japan. This has led to updates in the packaging and warnings for Sovriad (Author Unknown, 2014).

  • Efficacy and Tolerance in Patients with Chronic HCV : Simeprevir (Sovriad) has been found efficacious and generally well-tolerated in patients with chronic HCV genotypes 1 and 4 infection. In various clinical trials, it showed high rates of sustained virological response, particularly in treatment-naïve patients and prior relapsers, and was also effective in patients with HCV genotype 1/HIV-1 co-infection (Sanford, 2015).

Safety And Hazards

In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .

properties

IUPAC Name

sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQGDWGCCKOQP-OBABASCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N5NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sovriad

CAS RN

1241946-89-3
Record name Simeprevir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
10
Citations
K Nagino, K Tsutsumi, M Ishido… - Nihon Yakurigaku zasshi …, 2015 - europepmc.org
[Pharmacological properties of simeprevir (SOVRIAD® capsules 100 mg), a new drug for the treatment of hepatitis C, and results of its clinical studies]. - Abstract - Europe PMC … [Pharmacological …
Number of citations: 1 europepmc.org
A Yaguchi-Saito, K Yamamoto, T Sengoku… - Drug Discoveries & …, 2021 - jstage.jst.go.jp
… The material for SOVRIAD® Capsules was excluded from CCI base assessment because it did not mention severe adverse events and only provided information on how to take the …
Number of citations: 2 www.jstage.jst.go.jp
A Vaidya, CM Perry - Drugs, 2013 - Springer
Simeprevir (Sovriad TM ) is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral …
Number of citations: 45 link.springer.com
M Sanford - Drugs, 2015 - Springer
Simeprevir (Olysio™; Galexos™; Sovriad ® ) is an orally-administered NS3/4A protease inhibitor for use in combined drug regimens against chronic hepatitis C virus (HCV) infection. …
Number of citations: 26 link.springer.com
P Solbach, H Wedemeyer - Visceral Medicine, 2015 - karger.com
Background: Within the development and approval of several new direct-acting antivirals (DAA) against hepatitis C virus (HCV), a new era of hepatitis C therapy has begun. Even more …
Number of citations: 35 karger.com
DA Goodkin, B Bieber, M Jadoul, P Martin… - Clinical journal of the …, 2017 - ncbi.nlm.nih.gov
Results A total of 7.5% of patients were HCV+ at enrollment. Serum concentrations of alanine aminotransferase and aspartate aminotransferase were not markedly elevated in HCV+ …
Number of citations: 150 www.ncbi.nlm.nih.gov
J Mahlich, I Kamae, B Rossi - International Journal of Technology …, 2017 - cambridge.org
… simeprevir (SOVRIAD®) has been evaluated with relatively low risk of severe rash … hepatitis C treatment is objectively improved with SOVRIAD® and application of usefulness premium (…
Number of citations: 9 www.cambridge.org
T Furihata, S Matsumoto, Z Fu, A Tsubota… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… , while ritonavir (100 mg BID) increases SMV (200 mg QD) exposure in preliminary DDI tests although these are believed to be caused by alteration of SMV metabolism rate (Sovriad …
Number of citations: 62 journals.asm.org
I Meewan, X Zhang, S Roy, C Ballatore… - Acs Omega, 2019 - ACS Publications
… A second generation of orally available NS3/4 HCV protease inhibitor simeprevir (Olysio, Sovriad) and nucleoside analogue NS5B polymerase inhibitor sofosbuvir (Sovaldi) received …
Number of citations: 20 pubs.acs.org
K Ura, N Furusyo, E Ogawa, T Hayashi… - Alimentary …, 2016 - Wiley Online Library
Background The Wisteria floribunda agglutinin‐positive human Mac‐2‐binding protein ( WFA + ‐M2 BP ) is a new liver fibrosis glycobiomarker with unique fibrosis‐related glyco‐…
Number of citations: 54 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.